5,8-Dioxaspiro[3.4]octane-2-thiol
Description
5,8-Dioxaspiro[3.4]octane-2-thiol (CAS: 72299-30-0) is a sulfur-containing spirocyclic compound characterized by a fused 3.4-membered ring system with a thiol (-SH) group at the second position. Its molecular formula is C7H12O2S, and it serves as a versatile building block in organic synthesis due to the reactivity of the thiol group, which enables disulfide bond formation and nucleophilic substitutions. This compound has been cataloged in specialized chemical databases (e.g., Enamine Ltd) as an intermediate for pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
5,8-dioxaspiro[3.4]octane-2-thiol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2S/c9-5-3-6(4-5)7-1-2-8-6/h5,9H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGDHWQXWLYLPFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dioxaspiro[3One common method involves the reaction of a suitable diol with a thiolating agent under controlled conditions . The reaction conditions often include the use of a base to facilitate the formation of the thiol group.
Industrial Production Methods
While specific industrial production methods for 5,8-Dioxaspiro[3.4]octane-2-thiol are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5,8-Dioxaspiro[3.4]octane-2-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the thiol group.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various alkylated derivatives .
Scientific Research Applications
5,8-Dioxaspiro[3.4]octane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules due to its reactive thiol group and spirocyclic structure.
Biology: The compound can be used in studies involving thiol-based bioconjugation and labeling of biomolecules.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5,8-Dioxaspiro[3.4]octane-2-thiol involves its thiol group, which can interact with various molecular targets. The thiol group is known for its ability to form covalent bonds with electrophilic centers in proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Structural Analogs in Spiroacetal Chemistry
Spiroacetals are bicyclic ethers with a single atom (spiro carbon) connecting two oxygen-containing rings. Below is a comparative analysis of key analogs:
Table 1: Comparison of Spiroacetal Derivatives
Stability and Conformational Effects
The conformational anomeric effect plays a critical role in stabilizing spiroacetals. Larger spiro systems (e.g., 5.5-membered rings in 1,7-dioxaspiro[5.5]undecane) exhibit enhanced stability due to hyperconjugation between oxygen lone pairs and adjacent σ* orbitals, as demonstrated in NMR and computational studies . In contrast, smaller systems like this compound may adopt strained conformations, reducing thermodynamic stability but increasing reactivity .
Functional Group Impact on Reactivity
- Thiol vs. Carboxylic Acid : The thiol group in this compound enables nucleophilic substitutions and metal coordination, making it valuable in catalysis. Conversely, carboxylic acid derivatives (e.g., 5,8-Dioxaspiro[3.4]octane-2-carboxylic acid) are used in esterification for biolubricant synthesis .
- Methyl vs. Sulfone: Z-Conophthorin’s methyl group enhances volatility, critical for pheromone dispersal , while sulfone derivatives (e.g., 5,8-Dioxa-2-thiaspiro[3.4]octane 2,2-dioxide) exhibit electron-withdrawing effects, altering solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
